N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N~5~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group attached to a pyrazole ring, along with a nitro group and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N5-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The next step involves the introduction of the fluorobenzyl group. This can be accomplished through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole ring in the presence of a base.
Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the nitro-substituted pyrazole with an appropriate amine under dehydrating conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N~5~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and fluorobenzyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino-substituted pyrazole derivative.
Scientific Research Applications
N~5~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorobenzyl group makes it useful in imaging studies using techniques such as positron emission tomography (PET).
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N5-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. The fluorobenzyl group can enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
N~5~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
AB-FUBINACA: This compound is a synthetic cannabinoid with a similar fluorobenzyl group.
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: This compound is a key intermediate in the synthesis of vericiguat, a drug used to treat heart failure. It shares the fluorobenzyl group but has a different pyrazole derivative core.
The uniqueness of N5-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C15H13FN6O3 |
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Molecular Weight |
344.30 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13FN6O3/c1-20-14(12(8-17-20)22(24)25)15(23)18-13-6-7-21(19-13)9-10-4-2-3-5-11(10)16/h2-8H,9H2,1H3,(H,18,19,23) |
InChI Key |
LUAVQGGQDJGAJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NN(C=C2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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